molecular formula C18H15NO2 B215000 N-(4-hydroxyphenyl)-2-naphthalen-1-ylacetamide

N-(4-hydroxyphenyl)-2-naphthalen-1-ylacetamide

Cat. No. B215000
M. Wt: 277.3 g/mol
InChI Key: SNVXHYRAXPCEDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxyphenyl)-2-naphthalen-1-ylacetamide, also known as HNAA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. HNAA is a member of the acetanilide class of compounds and is structurally similar to the non-steroidal anti-inflammatory drug, ibuprofen.

Scientific Research Applications

N-(4-hydroxyphenyl)-2-naphthalen-1-ylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N-(4-hydroxyphenyl)-2-naphthalen-1-ylacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis through the activation of caspase-3 and caspase-9 pathways. Additionally, N-(4-hydroxyphenyl)-2-naphthalen-1-ylacetamide has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(4-hydroxyphenyl)-2-naphthalen-1-ylacetamide has also been studied for its potential neuroprotective effects and has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of N-(4-hydroxyphenyl)-2-naphthalen-1-ylacetamide is not fully understood. However, studies have suggested that N-(4-hydroxyphenyl)-2-naphthalen-1-ylacetamide exerts its therapeutic effects through the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. N-(4-hydroxyphenyl)-2-naphthalen-1-ylacetamide has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-2-naphthalen-1-ylacetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and improvement of cognitive function. N-(4-hydroxyphenyl)-2-naphthalen-1-ylacetamide has also been shown to reduce oxidative stress and modulate the expression of various genes involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-hydroxyphenyl)-2-naphthalen-1-ylacetamide in lab experiments is its relatively low toxicity compared to other compounds. N-(4-hydroxyphenyl)-2-naphthalen-1-ylacetamide also has a high solubility in various solvents, making it easy to work with in lab experiments. However, one of the limitations of using N-(4-hydroxyphenyl)-2-naphthalen-1-ylacetamide is its limited bioavailability, which may limit its potential therapeutic applications in vivo.

Future Directions

There are several future directions for the study of N-(4-hydroxyphenyl)-2-naphthalen-1-ylacetamide. One area of research is the development of more efficient synthesis methods to improve the yield of N-(4-hydroxyphenyl)-2-naphthalen-1-ylacetamide. Another area of research is the investigation of the potential therapeutic applications of N-(4-hydroxyphenyl)-2-naphthalen-1-ylacetamide in various diseases, including cancer, inflammation, and neurological disorders. Additionally, the development of N-(4-hydroxyphenyl)-2-naphthalen-1-ylacetamide analogs with improved bioavailability and efficacy is an area of interest for future research.
In conclusion, N-(4-hydroxyphenyl)-2-naphthalen-1-ylacetamide is a synthetic compound with potential therapeutic applications in various diseases. N-(4-hydroxyphenyl)-2-naphthalen-1-ylacetamide has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective effects. While there are several advantages to using N-(4-hydroxyphenyl)-2-naphthalen-1-ylacetamide in lab experiments, its limited bioavailability may limit its potential therapeutic applications in vivo. Future research on the synthesis and potential therapeutic applications of N-(4-hydroxyphenyl)-2-naphthalen-1-ylacetamide and its analogs is warranted.

Synthesis Methods

N-(4-hydroxyphenyl)-2-naphthalen-1-ylacetamide can be synthesized through a multi-step process involving the reaction of 2-naphthol with ethyl 4-chloroacetoacetate, followed by the reaction with 4-aminophenol. The resulting product is then purified through recrystallization and characterized through various spectroscopic techniques.

properties

Product Name

N-(4-hydroxyphenyl)-2-naphthalen-1-ylacetamide

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C18H15NO2/c20-16-10-8-15(9-11-16)19-18(21)12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11,20H,12H2,(H,19,21)

InChI Key

SNVXHYRAXPCEDY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.